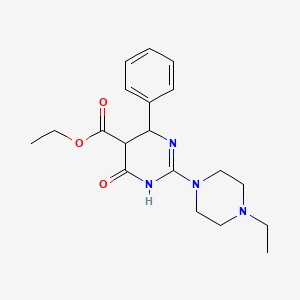

![molecular formula C19H23N5O2 B5545743 3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)

3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of purine derivatives typically involves multi-step chemical reactions, starting from purine or pyrimidine bases, followed by the introduction of specific substituents through reactions like alkylation, acylation, and cycloaddition. For instance, a related synthetic approach involves cycloaddition of substituted alkyl azides to ethynyl derivatives of purine bases, leading to regioisomers with diverse substituents at the purine ring (Šimo et al., 2000). These methods highlight the versatility in synthesizing purine derivatives with varied structural features, likely applicable to the target compound.

Molecular Structure Analysis

Purine derivatives exhibit a rich diversity in molecular structures, often crystallizing in complex forms that involve hydrogen bonding and π-π interactions. Crystal structure analysis of similar compounds reveals the presence of dihydropyrimidine rings adopting boat or half-chair conformations, indicative of the structural versatility of purine derivatives and their potential for forming stable crystalline complexes (Shi et al., 2007).

Chemical Reactions and Properties

Purine derivatives engage in a variety of chemical reactions, including alkylation, cycloaddition, and hydrogen bonding. These reactions not only modify the molecular structure but also significantly impact the chemical properties and biological activity of the compounds. For example, the introduction of specific substituents can enhance the affinity of purine derivatives to adenosine receptors, offering potential therapeutic applications in neurodegenerative diseases (Koch et al., 2013).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Detailed crystallographic studies provide insights into the packing, hydrogen bonding patterns, and overall stability of these compounds, which are crucial for their biological activity and pharmacological potential.

Chemical Properties Analysis

The chemical properties of purine derivatives, including their reactivity, stability, and interaction with biological targets, are determined by their molecular structure. Specific substitutions on the purine ring can significantly affect these properties, leading to compounds with varied pharmacological activities. The study of these derivatives' interaction with adenosine receptors, for example, has identified compounds with promising activity profiles for the treatment of neurodegenerative diseases (Koch et al., 2013).

Applications De Recherche Scientifique

Ionization and Methylation Reactions of Purine Derivatives

Purine derivatives exhibit a range of physical properties and reactivities based on their substitution patterns, such as ionization and methylation reactions. These properties are crucial for understanding their behavior in various chemical and biological contexts. The study by Rahat, Bergmann, and Tamir (1974) delves into the ionization and methylation of purine-6,8-diones, highlighting the significant role of substituents in determining reactivity and potential applications in synthesis and drug design (Rahat, Bergmann, & Tamir, 1974).

Synthesis and Evaluation of Purine Derivatives

The synthesis of new purine derivatives and their evaluation for potential biological activities represent a significant area of research. Gözde Gündüz et al. (2009) synthesized a series of purine derivatives and assessed their effects on potassium channels, indicating the potential for these compounds to modulate physiological processes and contribute to the development of new therapeutic agents (Gözde Gündüz et al., 2009).

Affinity and Binding Modes at Adenosine Receptors

Understanding the affinity and binding modes of purine derivatives at adenosine receptors is crucial for the development of drugs targeting cardiovascular diseases, neurological disorders, and other conditions. A study by Szymańska et al. (2016) explores the affinity of pyrimido- and pyrazinoxanthines at human and rat adenosine receptors, providing insights into the molecular interactions that govern receptor selectivity and activity (Szymańska et al., 2016).

Anti-Inflammatory Activity

The investigation of anti-inflammatory activities of purine derivatives offers potential pathways for the development of new anti-inflammatory agents. Kaminski et al. (1989) synthesized a series of pyrimidopurinediones demonstrating anti-inflammatory activity in an adjuvant-induced arthritis rat model. This research suggests the therapeutic potential of these compounds in treating chronic inflammation (Kaminski et al., 1989).

Propriétés

IUPAC Name |

3-ethyl-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-3-23-17(25)15-16(21(2)19(23)26)20-18-22(11-7-12-24(15)18)13-10-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCLWCRMXUSGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC=CC=C4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)

![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)

![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)

![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)